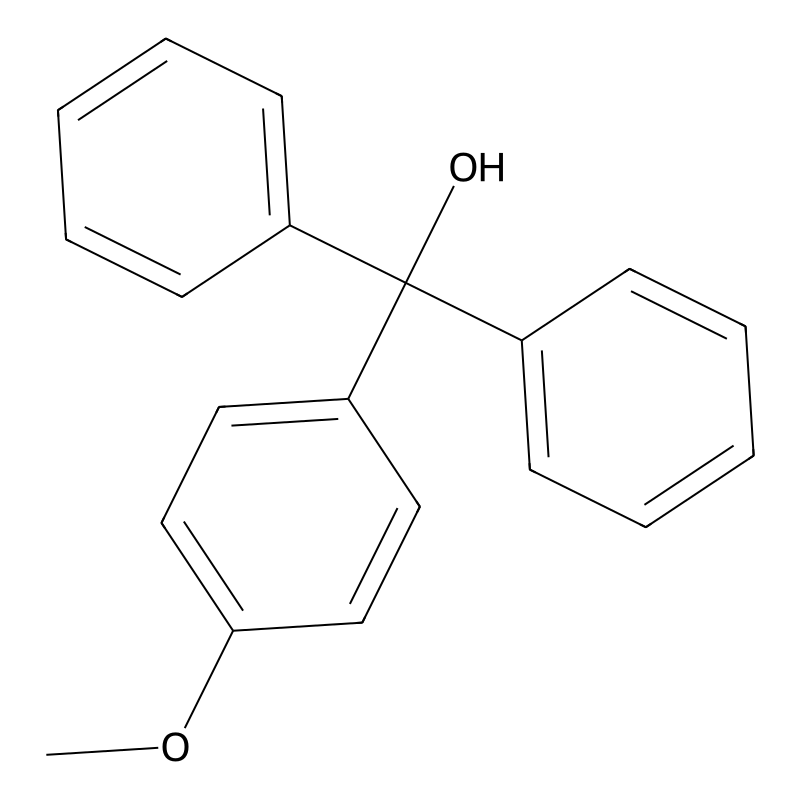

(4-Methoxyphenyl)diphenylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(4-Methoxyphenyl)diphenylmethanol (CAS number 847-83-6)

, also known as benzhydrol anisole, is an organic compound with the molecular formula C20H18O2. While its research applications are still being explored, there are some promising areas of investigation:

Potential Antibacterial and Antifungal Activity:

Studies have shown that (4-Methoxyphenyl)diphenylmethanol exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Further research is needed to understand the mechanisms of action and potential development into effective therapeutics. Additionally, some studies suggest antifungal activity against Candida albicans, although more research is necessary to confirm these findings.

Precursor for Polymer Synthesis:

(4-Methoxyphenyl)diphenylmethanol can be used as a monomer for the synthesis of various polymers with potential applications in diverse fields, including electronics and materials science.

Investigation in Medicinal Chemistry:

Due to its structural similarity to known bioactive compounds, (4-Methoxyphenyl)diphenylmethanol is being investigated in medicinal chemistry as a potential scaffold for the development of new drugs [].

(4-Methoxyphenyl)diphenylmethanol, with the chemical formula and CAS number 847-83-6, is classified as a triphenyl compound. It contains a methoxy group attached to one of its phenyl rings, contributing to its aromatic character. This compound is primarily derived from the plant Humulus lupulus, commonly known as hops, which is notable for its use in brewing beer . The molecular structure showcases a central diphenylmethanol core with a methoxy substituent on one of the phenyl groups, enhancing its solubility and reactivity in organic solvents .

- Esterification: Reacts with carboxylic acids to form esters.

- Oxidation: Can be oxidized to form ketones or aldehydes under specific conditions.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, particularly under basic conditions.

These reactions highlight its versatility in organic synthesis and potential applications in creating more complex molecules .

- Antioxidant Properties: Some triphenyl compounds are known for their ability to scavenge free radicals.

- Anti-inflammatory Effects: Related compounds may show potential in reducing inflammation.

- Antimicrobial Activity: There is a possibility that (4-Methoxyphenyl)diphenylmethanol could possess antimicrobial properties, similar to other phenolic compounds found in natural sources like hops .

The synthesis of (4-Methoxyphenyl)diphenylmethanol can be achieved through several methods:

- Direct Alkylation: Using diphenylmethanol as a starting material and reacting it with 4-methoxyphenyl lithium or other suitable alkylating agents.

- Grignard Reaction: Employing Grignard reagents derived from 4-methoxybenzaldehyde to form the desired compound.

- Reduction of Ketones: Starting from a ketone precursor followed by reduction using lithium aluminum hydride or sodium borohydride.

These methods allow for the efficient production of (4-Methoxyphenyl)diphenylmethanol in laboratory settings .

(4-Methoxyphenyl)diphenylmethanol has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing bioactive compounds.

- Material Science: Utilized in creating polymers and resins due to its aromatic properties.

- Agriculture: Potentially used as a natural pesticide owing to its plant-derived origins.

Its unique structure may also lend itself to applications in organic electronics or as an intermediate in organic synthesis .

Several compounds share structural similarities with (4-Methoxyphenyl)diphenylmethanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Triphenylmethanol | Three phenyl groups | Commonly used as a solvent and reagent |

| 4-Hydroxybenzophenone | Hydroxy group instead of methoxy | Exhibits strong UV absorption properties |

| Bisphenol A | Two phenolic units linked by an acetone group | Widely studied for endocrine-disrupting effects |

| 4-Methoxydiphenylmethanol | Similar structure but lacks one phenolic group | Potentially less bioactive due to reduced complexity |

The uniqueness of (4-Methoxyphenyl)diphenylmethanol lies in its specific arrangement of functional groups, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

The foundation for (4-Methoxyphenyl)diphenylmethanol synthesis traces directly to the landmark discovery of the triphenylmethyl radical by Moses Gomberg in 1900 at the University of Michigan. Gomberg's initial attempts to prepare hexaphenylethane from triphenylmethyl chloride and zinc in benzene via a Wurtz reaction yielded unexpected results that led to the identification of the first stable organic radical. This breakthrough established the fundamental chemistry of triarylmethyl compounds and provided the mechanistic understanding necessary for subsequent synthetic developments.

The first documented syntheses of (4-Methoxyphenyl)diphenylmethanol emerged as extensions of trityl alcohol preparation methods. The compound can be synthesized through a Grignard reaction involving the treatment of 4-bromoanisole with metallic lithium to form the corresponding organolithium reagent, followed by reaction with benzophenone. The reaction proceeds through the formation of a tertiary alkoxide intermediate that is subsequently protonated during aqueous workup to yield the desired tertiary alcohol.

Table 1: Historical Synthesis Methods for (4-Methoxyphenyl)diphenylmethanol

Historical Development in Trityl Chemistry

The historical development of (4-Methoxyphenyl)diphenylmethanol is inextricably linked to the broader evolution of trityl chemistry following Gomberg's initial discoveries. The recognition that substituents on the aromatic rings could significantly modify the stability and reactivity of trityl carbocations led to systematic investigations of substituted trityl derivatives throughout the early 20th century.

The introduction of electron-donating methoxy substituents was recognized early as a means to stabilize the corresponding carbocation through resonance effects. This stabilization proved crucial for the development of trityl-based protecting groups, as it allowed for controlled generation and quenching of the carbocationic intermediate under mild acidic conditions. The 4-methoxytrityl system emerged as particularly valuable because it provided sufficient stabilization for practical synthetic utility while maintaining adequate reactivity for removal under moderately acidic conditions.

Research conducted in the 1960s and 1970s demonstrated that 4-methoxytrityl derivatives exhibited enhanced acid sensitivity compared to unsubstituted trityl compounds. Specifically, the 4-methoxytrityl group could be completely removed by treatment with 1% trifluoroacetic acid in dichloromethane containing triethylsilane within thirty minutes, whereas only 4-5% of unsubstituted trityl groups were removed under identical conditions. This differential reactivity established the foundation for orthogonal protecting group strategies in complex synthesis.

Nomenclature and Taxonomic Classification

The systematic nomenclature of (4-Methoxyphenyl)diphenylmethanol follows International Union of Pure and Applied Chemistry conventions, with the compound classified as a tertiary alcohol bearing three aromatic substituents. The systematic name reflects the presence of two unsubstituted phenyl groups and one 4-methoxyphenyl group attached to a central carbon atom bearing a hydroxyl functionality.

Within the broader context of chemical taxonomy, (4-Methoxyphenyl)diphenylmethanol belongs to the class of triarylmethanol compounds, which are characterized by three aromatic rings attached to a central carbon atom. This structural classification places it within the larger family of trityl alcohols, distinguishing it from simpler diaryl or monoaryl alcohols through its unique substitution pattern.

Table 2: Taxonomic Classification of (4-Methoxyphenyl)diphenylmethanol

| Classification Level | Description | Chemical Features |

|---|---|---|

| Primary Class | Tertiary Alcohols | Central carbon with hydroxyl group |

| Secondary Class | Triarylmethanols | Three aromatic rings attached to central carbon |

| Tertiary Class | Substituted Trityl Alcohols | One or more substituted aromatic rings |

| Quaternary Class | Monomethoxytrityl Alcohols | Single methoxy substituent |

| Specific Compound | 4-Methoxytrityl Alcohol | Para-methoxy substitution pattern |

The compound's classification within chemical databases reflects its dual nature as both a substituted benzyl alcohol derivative and a member of the trityl alcohol family. This dual classification has important implications for its chemical behavior and synthetic applications, as it combines the reactivity patterns associated with both structural motifs.

Synonyms and Alternative Designations

The nomenclature of (4-Methoxyphenyl)diphenylmethanol has evolved considerably since its initial synthesis, resulting in numerous synonyms and alternative designations that reflect different naming conventions and historical usage patterns. The compound is most commonly referred to as 4-methoxytrityl alcohol, which represents a shortened form that emphasizes its relationship to the parent trityl alcohol while indicating the specific substitution pattern.

Historical literature frequently employs the designation para-methoxytrityl alcohol, which explicitly indicates the position of the methoxy substituent using the older para nomenclature system. This designation remains widely used in synthetic organic chemistry, particularly in contexts related to protecting group chemistry where brevity and clarity are essential.

Table 3: Comprehensive Synonym List for (4-Methoxyphenyl)diphenylmethanol

| Systematic Names | Traditional Names | Database Identifiers | Chemical Abstracts Designations |

|---|---|---|---|

| (4-Methoxyphenyl)diphenylmethanol | 4-Methoxytrityl alcohol | CAS 847-83-6 | Benzenemethanol, 4-methoxy-α,α-diphenyl- |

| 4-Methoxy-α,α-diphenylbenzenemethanol | para-Methoxytrityl alcohol | MFCD00087962 | (4-Methoxyphenyl)diphenylcarbinol |

| (4-Methoxyphenyl)-diphenylmethanol | para-Anisyldiphenylmethanol | DTXSID00233710 | Methanol, (4-methoxyphenyl)diphenyl- |

| 4-Methoxytriphenylcarbinol | Methoxytriphenylcarbinole | UNII-D117S0GBOT | 4-Methoxytriphenylmethanol |

Alternative designations frequently encountered in patent literature include descriptive names such as para-anisyldiphenylmethanol and para-anisyl diphenyl carbinol, which emphasize the anisole component of the molecule. These names reflect the historical development of the compound from anisole derivatives and remain useful for understanding synthetic relationships.

Historical Applications in Organic Synthesis

The historical applications of (4-Methoxyphenyl)diphenylmethanol in organic synthesis have evolved significantly since its initial preparation, with major developments occurring in three distinct phases: early fundamental research, protecting group development, and modern synthetic applications.

During the initial phase of investigation, (4-Methoxyphenyl)diphenylmethanol served primarily as a model compound for understanding the electronic effects of substituents on trityl carbocation stability. Researchers utilized the compound to investigate the relationship between electron-donating substituents and carbocation stabilization, establishing fundamental principles that would later guide the design of improved protecting groups.

The development of (4-Methoxyphenyl)diphenylmethanol as a protecting group reagent represents the most significant application in synthetic organic chemistry. The compound's conversion to 4-methoxytrityl chloride provided a highly effective protecting group for primary alcohols, particularly in carbohydrate and nucleoside chemistry. Research demonstrated that 4-methoxytrityl protection could be introduced under mild basic conditions and removed selectively using dilute trifluoroacetic acid solutions.

Table 4: Historical Milestones in Synthetic Applications

Modern applications have expanded to include sophisticated protecting group strategies in oligonucleotide synthesis, where 4-methoxytrityl derivatives serve as temporary protecting groups for 5'-hydroxyl functionalities. The development of 4-methoxytrityl tetrafluoroborate as an improved protecting agent demonstrated enhanced selectivity and efficiency compared to traditional chloride derivatives. This advancement enabled more efficient protection of primary alcohols in the presence of secondary alcohols, significantly improving synthetic efficiency in complex natural product synthesis.

The compound's role in peptide synthesis represents another major application area, where 4-methoxytrityl protection has proven particularly valuable for cysteine side-chain protection. The ability to selectively remove 4-methoxytrityl groups under mild acidic conditions while maintaining other protecting groups has enabled the development of sophisticated orthogonal protection strategies essential for modern peptide synthesis.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant